2-methoxy-N-[(4-phenylmethoxyphenyl)methyl]ethanamine;hydrochloride
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Overview
Description
2-methoxy-N-[(4-phenylmethoxyphenyl)methyl]ethanamine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique molecular structure, which includes a methoxy group and a phenylmethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(4-phenylmethoxyphenyl)methyl]ethanamine;hydrochloride typically involves the reduction of Schiff bases. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent . The reaction conditions often involve the use of solvents such as ethanol or methanol, and the process is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as the use of catalytic hydrogenation. Catalysts like palladium on carbon (Pd/C) can be employed to facilitate the reduction process. The reaction is typically conducted in large reactors with precise control over temperature and pressure to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[(4-phenylmethoxyphenyl)methyl]ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions often involve agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in ethanol or methanol.
Substitution: Sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction typically results in the formation of secondary amines.
Scientific Research Applications
2-methoxy-N-[(4-phenylmethoxyphenyl)methyl]ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[(4-phenylmethoxyphenyl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: Known for its hallucinogenic properties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of azo dyes and other compounds.
Uniqueness
2-methoxy-N-[(4-phenylmethoxyphenyl)methyl]ethanamine;hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of methoxy and phenylmethoxyphenyl groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-methoxy-N-[(4-phenylmethoxyphenyl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.ClH/c1-19-12-11-18-13-15-7-9-17(10-8-15)20-14-16-5-3-2-4-6-16;/h2-10,18H,11-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBCFNQEAVNDOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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